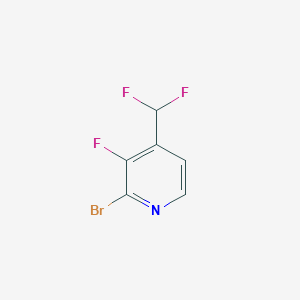

2-Bromo-4-(difluoromethyl)-3-fluoropyridine

Beschreibung

2-Bromo-4-(difluoromethyl)-3-fluoropyridine (CAS: 1806770-16-0) is a halogenated pyridine derivative with the molecular formula C₆H₃BrF₃N and a molecular weight of 225.99 g/mol. It is a versatile small-molecule scaffold used in pharmaceutical and agrochemical research, particularly in Suzuki-Miyaura cross-coupling reactions to introduce pyridine-based motifs into complex molecules . The compound features a bromine atom at the 2-position, a difluoromethyl group at the 4-position, and a fluorine atom at the 3-position of the pyridine ring. Its high purity (≥95%) and stability under standard laboratory conditions make it a critical intermediate for synthesizing fluorinated bioactive compounds .

Eigenschaften

IUPAC Name |

2-bromo-4-(difluoromethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-4(8)3(6(9)10)1-2-11-5/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIRFNNAOGXYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

One common method is the regioselective deprotonation at the C-3 position of a pyridine derivative followed by trapping with appropriate reagents to introduce the desired substituents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

2-Bromo-4-(difluoromethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

2-Bromo-4-(difluoromethyl)-3-fluoropyridine serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Halogenation Reactions : The presence of bromine and fluorine atoms facilitates further halogenation processes, making it useful for synthesizing more complex fluorinated compounds.

- Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki and Sonogashira coupling, enabling the formation of biaryl compounds which are crucial in pharmaceuticals.

Applications in Medicinal Chemistry

- Drug Development : The compound is utilized in the synthesis of novel pharmaceutical agents. Its fluorinated structure can enhance the biological activity and metabolic stability of drug candidates.

- Antiviral Agents : Research has indicated that derivatives of this compound exhibit antiviral properties, making it a candidate for further exploration in antiviral drug development.

Material Science Applications

This compound is also explored in materials science:

- Organic Light Emitting Diodes (OLEDs) : It is used in the synthesis of phosphorescent iridium complexes for OLED applications. The incorporation of this compound into organometallic frameworks enhances the luminescent properties crucial for efficient light emission.

Case Study: OLED Applications

A study by Okamura et al. (2018) demonstrated the synthesis of Janus-type dendritic organoiridium(III) complexes using this compound as a precursor. These complexes exhibited excellent luminescence properties suitable for OLED applications, showcasing the compound's potential in optoelectronic devices .

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(difluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 2-bromo-4-(difluoromethyl)-3-fluoropyridine with analogous bromo-fluoropyridine derivatives, emphasizing substituent positions, physicochemical properties, and applications:

Key Comparative Insights :

Substituent Position and Reactivity: The position of bromine and fluorine significantly impacts reactivity. For example, this compound undergoes Suzuki coupling at the bromine site (C2), whereas its isomer 4-bromo-2-(difluoromethyl)-3-fluoropyridine may exhibit altered regioselectivity due to steric and electronic differences . Chlorine substitution (e.g., 5-bromo-2-chloro-3-fluoropyridine) enhances electrophilicity, making it more reactive in palladium-catalyzed cross-couplings compared to non-chlorinated analogs .

Fluorine and Difluoromethyl Effects :

- Fluorine atoms increase metabolic stability and modulate lipophilicity, as seen in This compound and its analogs. The difluoromethyl group (CF₂H) enhances bioavailability by reducing basicity and improving membrane permeability .

- Methoxy or methyl substituents (e.g., 5-bromo-3-(difluoromethyl)-2-methoxypyridine ) improve solubility but may reduce binding affinity in enzyme pockets due to steric effects .

Synthetic Utility :

- This compound is preferred over 4-bromo-2-(difluoromethyl)-3-fluoropyridine in drug discovery due to its optimal balance of electronic and steric properties for coupling reactions .

- Compounds like 2-bromo-5-(difluoromethyl)-4-methylpyridine are niche intermediates for targeting sterically demanding binding sites in kinase inhibitors .

Biologische Aktivität

2-Bromo-4-(difluoromethyl)-3-fluoropyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant data and case studies.

- IUPAC Name : this compound

- Molecular Formula : C₅H₃BrF₂N

- Molecular Weight : 202.99 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effective inhibition against pathogens such as Pseudomonas aeruginosa and Aspergillus niger.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 16 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

| Salmonella typhi | 64 µg/mL |

| Aspergillus niger | 8 µg/mL |

These findings suggest that the compound's structure, particularly the presence of electron-withdrawing groups, enhances its antimicrobial activity .

Anticancer Activity

This compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models.

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | 19 |

| MCF10A (non-cancer) | 2.4 | - |

The selectivity index indicates a substantial therapeutic window, suggesting that the compound preferentially targets cancer cells over normal cells .

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:

- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic processes critical for cancer cell survival.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of apoptotic markers in cancer cells, suggesting a mechanism that promotes programmed cell death.

Study on Anticancer Activity

In a study focusing on triple-negative breast cancer (TNBC), this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents.

Safety Profile

Toxicity studies revealed no acute toxicity at doses up to 2000 mg/kg in animal models, indicating a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.